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molecular formula C22H21N7O3 B8530562 1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-

1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-

Cat. No. B8530562
M. Wt: 431.4 g/mol
InChI Key: IFFBOVLYGJAFKB-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

To a solution of N-[6-(3-aminophenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide (200 mg, 0.65 mmol) in N,N-dimethylacetamide (2.0 mL) was added 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (185 mg, 1.16 mmol). After stirring at room temperature for 1 hr, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate/tetrahydrofuran, washed with saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2→4-ethyl acetate) and precipitated from hexane/ethyl acetate to give the title compound (70 mg, 25%) as a white powder.
Name
N-[6-(3-aminophenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:21]=[CH:22][CH:23]=1)[O:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([NH:15][C:16]([CH:18]3[CH2:20][CH2:19]3)=[O:17])[N:14]=2)[N:11]=1.[CH3:24][N:25]1[C:29]([C:30](Cl)=[O:31])=[CH:28][C:27]([CH3:33])=[N:26]1.O>CN(C)C(=O)C>[CH:18]1([C:16]([NH:15][C:13]2[N:14]=[C:9]3[CH:8]=[CH:7][C:6]([O:5][C:4]4[CH:3]=[C:2]([NH:1][C:30]([C:29]5[N:25]([CH3:24])[N:26]=[C:27]([CH3:33])[CH:28]=5)=[O:31])[CH:23]=[CH:22][CH:21]=4)=[N:11][N:10]3[CH:12]=2)=[O:17])[CH2:20][CH2:19]1

Inputs

Step One
Name
N-[6-(3-aminophenoxy)imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C(OC=2C=CC=3N(N2)C=C(N3)NC(=O)C3CC3)C=CC1
Name
Quantity
185 mg
Type
reactant
Smiles
CN1N=C(C=C1C(=O)Cl)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate/tetrahydrofuran
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2→4-ethyl acetate)
CUSTOM
Type
CUSTOM
Details
precipitated from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(=O)NC=1N=C2N(N=C(C=C2)OC=2C=C(C=CC2)NC(=O)C2=CC(=NN2C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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